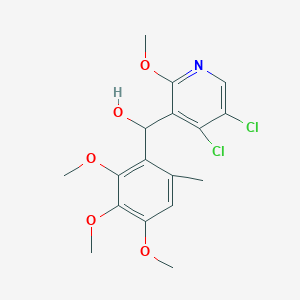
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol
概要
説明
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol is a complex organic compound with the molecular formula C17H19Cl2NO5. It is known for its role as an intermediate in the synthesis of pyriofenone, a fungicide developed for the protection of grapevines and other crops.
準備方法
The synthesis of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol involves several steps. One common method includes the reaction of 2,3,4-trimethoxy-6-methylbenzaldehyde with 4,5-dichloro-2-methoxy-3-pyridinecarboxylic acid in the presence of a reducing agent . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fungicides like pyriofenone.
Biology: It is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes or pathways.
Industry: It is used in the production of agricultural chemicals and other industrial applications.
作用機序
The mechanism of action of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s effects on cellular pathways, such as the inhibition of ERK2 phosphorylation, contribute to its biological activity .
類似化合物との比較
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol can be compared with similar compounds like pyriofenone and other aryl phenyl ketone fungicides . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, pyriofenone has a similar core structure but different substituents, leading to variations in its antifungal properties .
Similar compounds include:
生物活性
Antimicrobial Properties
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and methoxy-substituted phenyl groups have shown efficacy against various bacterial strains. The presence of dichloro and methoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial action.
Anticancer Activity
Research has suggested that compounds containing pyridine rings can exhibit anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
Case Studies
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal investigated the cytotoxic effects of similar pyridine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential as anticancer agents.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of methoxy-substituted phenolic compounds. It was found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 1: Biological Activity Data
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 25 | Complete inhibition |
| Anticancer | HeLa cells | 10 | 70% reduction in viability |
| Anticancer | MCF-7 cells | 5 | Induction of apoptosis |
The biological activity of 4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, triggering apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to cell lysis.
特性
IUPAC Name |
(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7,14,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHXBWZJHBVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C2=C(C(=CN=C2OC)Cl)Cl)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














